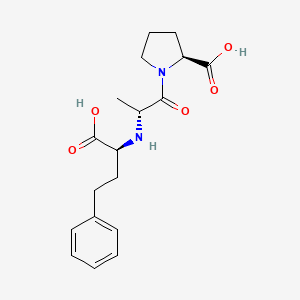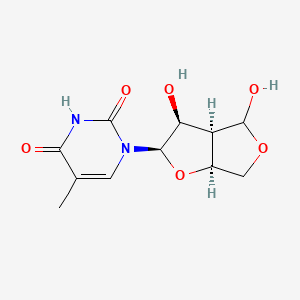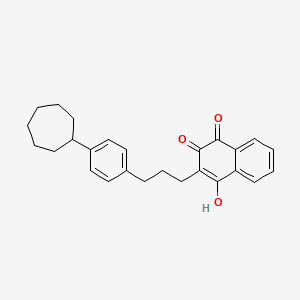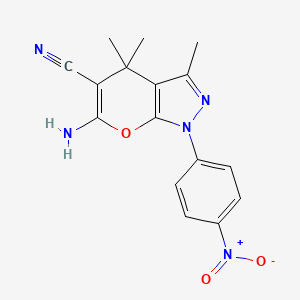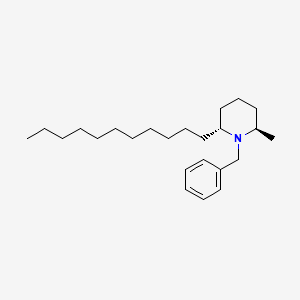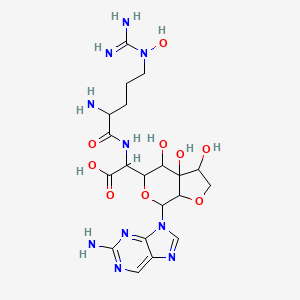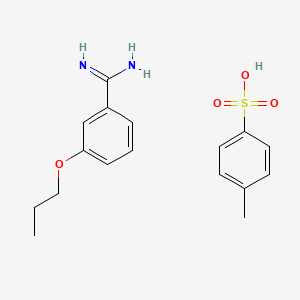
4-Methylbenzenesulfonic acid; 3-propoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 211624 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211624 involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of NSC 211624 through a series of reactions, often involving catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods
Industrial production of NSC 211624 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 211624 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents, often under inert atmosphere conditions.
Substitution: Halogens, nucleophiles, and other reagents, typically in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
NSC 211624 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of NSC 211624 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific molecular targets and pathways involved can vary depending on the application and context of use.
Eigenschaften
CAS-Nummer |
24722-36-9 |
|---|---|
Molekularformel |
C17H22N2O4S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;3-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O.C7H8O3S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7H,2,6H2,1H3,(H3,11,12);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
SIVABWONJMNFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




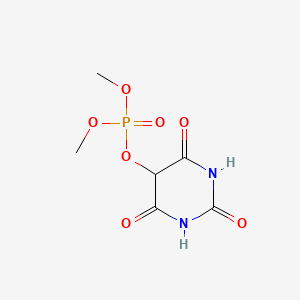
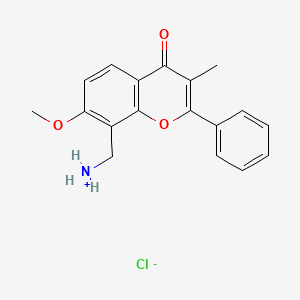
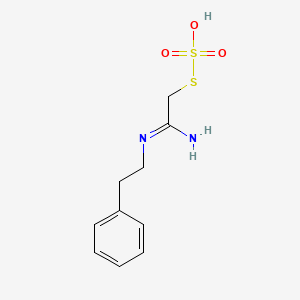
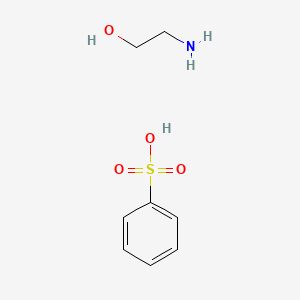
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
